molecular formula C33H33ClN4O9 B1254809 3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Cat. No. B1254809
M. Wt: 665.1 g/mol
InChI Key: GZGADZPEYFVGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione is a natural product found in Actinomadura melliaura with data available.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One significant application is in the synthesis of antimicrobial agents. Research by Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) in "Molecules" demonstrates the synthesis of novel triazole derivatives with good to moderate antimicrobial activities against various microorganisms. This showcases the compound's utility in developing new antimicrobial solutions (Bektaş et al., 2007).

Structural Analyses in Chemical Reactions

The compound is also pivotal in understanding complex chemical reaction mechanisms. The study by Jircitano, Sommerer, Shelley, Westcott, and Suh (1994) in "Acta Crystallographica Section C-crystal Structure Communications" explores the self-condensation of derivatives, providing insights into the structural complexities in chemical synthesis (Jircitano et al., 1994).

Development of New Chemical Systems

Additionally, this compound plays a role in the development of new chemical systems. Uršič, Svete, and Stanovnik (2010) in "Tetrahedron" discuss the synthesis of a new triazafulvalene system, highlighting the compound's contribution to advancing chemical research (Uršič et al., 2010).

Pharmaceutical Applications

In pharmaceutical research, compounds like this are essential for developing new drugs. For instance, Majo, Parsey, Prabhakaran, Mann, and Kumar (2008) in "Journal of Labelled Compounds and Radiopharmaceuticals" explore its use in synthesizing a 5-HT1A receptor agonist for PET imaging, although with limited clinical utility (Majo et al., 2008).

properties

Product Name

3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

Molecular Formula

C33H33ClN4O9

Molecular Weight

665.1 g/mol

IUPAC Name

3-[6-[(5-amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

InChI

InChI=1S/C33H33ClN4O9/c1-37-31(42)23-21-13-6-3-4-9-17(13)36-25(21)27-22(24(23)32(37)43)14-7-5-8-15(34)26(14)38(27)33-29(41)28(40)30(44-2)19(47-33)12-46-20-10-18(39)16(35)11-45-20/h3-9,16,18-20,28-30,33,36,39-41H,10-12,35H2,1-2H3

InChI Key

GZGADZPEYFVGGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)N(C3=C5C(=C2C1=O)C6=CC=CC=C6N5)C7C(C(C(C(O7)COC8CC(C(CO8)N)O)OC)O)O

synonyms

AT 2433-A2
AT2433-A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 2
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 3
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 4
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 5
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 6
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione

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